Hydroxypropyl bislauramide monoethanolamide
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Overview
Description
Hydroxypropyl bislauramide monoethanolamide is a non-ionic surfactant known for its excellent emulsifying, dispersing, solubilizing, lubricating, and corrosion-inhibiting properties . It is commonly used in personal care products, industrial applications, and as an active ingredient in compositions for preventing and treating skin infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxypropyl bislauramide monoethanolamide is synthesized through the reaction of lauric acid with monoethanolamine and propylene oxide. The reaction typically involves the following steps:
Esterification: Lauric acid reacts with monoethanolamine to form lauramide monoethanolamide.
Propoxylation: The lauramide monoethanolamide is then reacted with propylene oxide to introduce the hydroxypropyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hydroxypropyl bislauramide monoethanolamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts.
Major Products:
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Results in simpler amides and alcohols.
Substitution: Yields various substituted amides and alcohols.
Scientific Research Applications
Hydroxypropyl bislauramide monoethanolamide has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a stabilizer for biological samples.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in personal care products, lubricants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of hydroxypropyl bislauramide monoethanolamide involves its interaction with lipid membranes and proteins. It acts by disrupting microbial cell membranes, leading to cell lysis and death. The compound also interacts with proteins, altering their structure and function, which contributes to its antimicrobial properties .
Comparison with Similar Compounds
Hydroxypropyl bispalmitamide monoethanolamide: Similar in structure but with palmitic acid instead of lauric acid.
Oleic monoethanolamide: Another non-ionic surfactant with oleic acid.
Ceramide 3: A natural lipid with similar moisturizing properties
Uniqueness: Hydroxypropyl bislauramide monoethanolamide is unique due to its specific combination of lauric acid, monoethanolamine, and propylene oxide, which imparts distinct emulsifying, dispersing, and antimicrobial properties. Its ability to mimic ceramides while being synthetically versatile makes it a valuable compound in various applications .
Properties
CAS No. |
211184-48-4 |
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Molecular Formula |
C31H62N2O5 |
Molecular Weight |
542.8 g/mol |
IUPAC Name |
N-[3-[dodecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)dodecanamide |
InChI |
InChI=1S/C31H62N2O5/c1-3-5-7-9-11-13-15-17-19-21-30(37)32(23-25-34)27-29(36)28-33(24-26-35)31(38)22-20-18-16-14-12-10-8-6-4-2/h29,34-36H,3-28H2,1-2H3 |
InChI Key |
JRKSTJIPGYBLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCC)O |
Origin of Product |
United States |
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